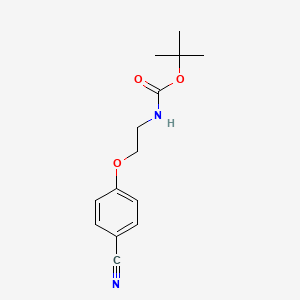

4-(Boc-aminoethyloxy)benzonitrile

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

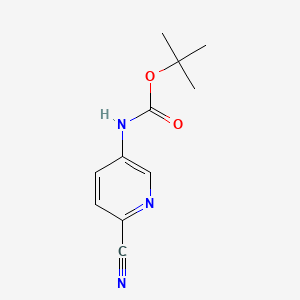

4-(Boc-aminoethyloxy)benzonitrile, also known as tert-butylN-[2-(4-cyanophenoxy)ethyl]carbamate, is a heterocyclic organic compound with the molecular formula C14H18N2O3 . It has a molecular weight of 262.30 . This compound is primarily used for research purposes .

Molecular Structure Analysis

The molecular structure of 4-(Boc-aminoethyloxy)benzonitrile can be represented by the canonical SMILES notation: CC©©OC(=O)NCCOC1=CC=C(C=C1)C#N . The InChI key for this compound is LTUFIJMRYINTOU-UHFFFAOYSA-N .Wissenschaftliche Forschungsanwendungen

Sure! Here is a comprehensive analysis of the scientific research applications of 4-(Boc-aminoethyloxy)benzonitrile, focusing on six unique fields:

Pharmaceutical Intermediates

4-(Boc-aminoethyloxy)benzonitrile is widely used as an intermediate in the synthesis of various pharmaceutical compounds. Its structure allows for the introduction of functional groups that can be further modified to create active pharmaceutical ingredients (APIs). This compound’s versatility makes it valuable in the development of drugs targeting a range of diseases, including cancer and neurological disorders .

Organic Synthesis

In organic chemistry, 4-(Boc-aminoethyloxy)benzonitrile serves as a building block for the synthesis of more complex molecules. Its Boc-protected amine group is particularly useful in multi-step synthesis processes, where selective deprotection can be achieved under mild conditions. This property is essential for creating intricate molecular architectures in research and industrial applications .

Material Science

This compound is also explored in material science for the development of novel polymers and materials. Its unique structure can be incorporated into polymer backbones, enhancing properties such as thermal stability, mechanical strength, and chemical resistance. These materials have potential applications in coatings, adhesives, and high-performance composites .

Bioconjugation

4-(Boc-aminoethyloxy)benzonitrile is used in bioconjugation techniques, where it acts as a linker molecule to attach biomolecules to various surfaces or other biomolecules. This application is crucial in the development of biosensors, diagnostic tools, and targeted drug delivery systems. The Boc group provides a protective function, ensuring that the amine group remains inactive until the desired conjugation step .

Medicinal Chemistry

In medicinal chemistry, this compound is employed in the design and synthesis of novel therapeutic agents. Its ability to form stable intermediates and its compatibility with various functional groups make it an excellent candidate for creating new drugs. Researchers utilize it to explore structure-activity relationships (SAR) and optimize the pharmacokinetic and pharmacodynamic properties of potential drug candidates .

Chemical Biology

4-(Boc-aminoethyloxy)benzonitrile is used in chemical biology to study biological processes at the molecular level. It can be incorporated into probes and tags that help visualize and track biomolecules within cells. This application is vital for understanding cellular mechanisms, protein interactions, and the effects of small molecules on biological systems.

Sigma-Aldrich Apollo Scientific VWR Sigma-Aldrich Apollo Scientific : VWR

Safety and Hazards

Eigenschaften

IUPAC Name |

tert-butyl N-[2-(4-cyanophenoxy)ethyl]carbamate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H18N2O3/c1-14(2,3)19-13(17)16-8-9-18-12-6-4-11(10-15)5-7-12/h4-7H,8-9H2,1-3H3,(H,16,17) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LTUFIJMRYINTOU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCCOC1=CC=C(C=C1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H18N2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

262.30 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-(Boc-aminoethyloxy)benzonitrile | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

Methanone](/img/structure/B581994.png)

![1'-Boc-5-fluoro-1,2-dihydro-2-oxo-spiro[3H-indole-3,4'-piperidine]](/img/structure/B581998.png)